4-Hydroxymethyl Loratadine Hydrochloride
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Overview
Description
4-Hydroxymethyl Loratadine Hydrochloride is a derivative of Loratadine, a well-known non-sedating antihistamine used to treat allergic reactions. This compound is characterized by the presence of a hydroxymethyl group attached to the Loratadine structure, enhancing its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethyl Loratadine involves the substitution of the pyridine moiety of Loratadine. The process begins with the conversion of Loratadine to its N-oxide form, followed by the formation of N-methoxypyridinium salt. Cyanide nucleophilic substitution is then employed to produce the corresponding nitriles, which are subsequently separated by chromatography .
Industrial Production Methods: Industrial production of 4-Hydroxymethyl Loratadine Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymethyl Loratadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl group to carboxylic acid.
Reduction: Reduction of the hydroxymethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions involving the pyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Cyanide ions for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Substitution: Various nitrile derivatives.
Scientific Research Applications
4-Hydroxymethyl Loratadine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the degradation products of Loratadine.
Biology: Investigated for its potential effects on histamine receptors and its role in allergic reactions.
Medicine: Explored for its enhanced antihistamine properties and potential therapeutic applications.
Industry: Utilized in the formulation of non-sedating antihistamine medications.
Mechanism of Action
4-Hydroxymethyl Loratadine Hydrochloride acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it effectively halts the allergic reaction cascade. This selective targeting ensures minimal sedative effects, making it a preferred choice for allergy relief .
Comparison with Similar Compounds
Loratadine: The parent compound, known for its non-sedating antihistamine properties.
Desloratadine: An active metabolite of Loratadine with similar antihistamine effects.
2-Hydroxymethyl Loratadine: Another hydroxymethyl derivative with slightly different pharmacological properties.
Uniqueness: 4-Hydroxymethyl Loratadine Hydrochloride stands out due to its enhanced pharmacological profile, offering improved efficacy and reduced side effects compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C23H26Cl2N2O3 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O3.ClH/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21;/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3;1H |
InChI Key |
QHHOSTZBIZHFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1.Cl |
Origin of Product |
United States |
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